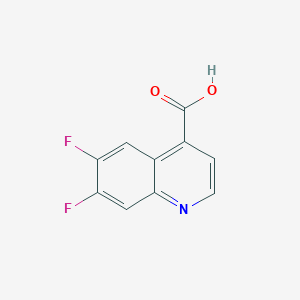
Methyl3-hydroxytetrahydro-2H-pyran-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-hydroxytetrahydro-2H-pyran-4-carboxylate is an organic compound with the molecular formula C7H12O4 It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions: Methyl 3-hydroxytetrahydro-2H-pyran-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of tetrahydropyran derivatives with appropriate reagents to introduce the hydroxyl and ester functional groups. For example, the hydroxyl group can be introduced via hydrolysis, while the ester group can be formed through esterification reactions.
Industrial Production Methods: In an industrial setting, the production of methyl 3-hydroxytetrahydro-2H-pyran-4-carboxylate may involve large-scale esterification processes. These processes typically use catalysts to enhance reaction rates and achieve higher yields. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure efficient production.
化学反应分析
Types of Reactions: Methyl 3-hydroxytetrahydro-2H-pyran-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
Methyl 3-hydroxytetrahydro-2H-pyran-4-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme reactions.
Industry: It is used in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of methyl 3-hydroxytetrahydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester functional groups allow it to participate in various biochemical reactions. These interactions can influence enzyme activity, signal transduction pathways, and other cellular processes.
相似化合物的比较
- Methyl tetrahydro-2H-pyran-4-carboxylate
- Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate
Comparison: Methyl 3-hydroxytetrahydro-2H-pyran-4-carboxylate is unique due to the position of the hydroxyl group on the third carbon atom. This structural difference can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit distinct chemical and biological properties, making it valuable for specific applications.
属性
分子式 |
C7H12O4 |
|---|---|
分子量 |
160.17 g/mol |
IUPAC 名称 |
methyl 3-hydroxyoxane-4-carboxylate |
InChI |
InChI=1S/C7H12O4/c1-10-7(9)5-2-3-11-4-6(5)8/h5-6,8H,2-4H2,1H3 |
InChI 键 |
BGIAHZYXLDZSGH-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CCOCC1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,5,6,7-Tetrahydro-5-methylthiazolo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B13148703.png)



![2-(9H-fluoren-9-ylmethoxycarbonyl)-6-hydroxy-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13148720.png)



![(R)-5-Methyl-4,7-diazaspiro[2.5]octane](/img/structure/B13148746.png)

![Tert-butyl (4aS,7aS)-5-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B13148750.png)
![Trimethyl-[5-[2,3,5,6-tetrafluoro-4-(5-trimethylstannylthiophen-2-yl)phenyl]thiophen-2-yl]stannane](/img/structure/B13148757.png)

